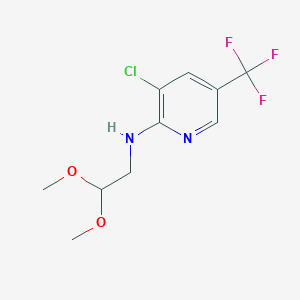

3-chloro-N-(2,2-dimethoxyethyl)-5-(trifluoromethyl)pyridin-2-amine

Description

Properties

IUPAC Name |

3-chloro-N-(2,2-dimethoxyethyl)-5-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClF3N2O2/c1-17-8(18-2)5-16-9-7(11)3-6(4-15-9)10(12,13)14/h3-4,8H,5H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEQFKVJYLHCVRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC1=C(C=C(C=N1)C(F)(F)F)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2,2-dimethoxyethyl)-5-(trifluoromethyl)pyridin-2-amine typically involves multiple steps, starting from commercially available precursors. One common route involves the trifluoromethylation of a pyridine derivative, followed by chlorination and subsequent amination with 2,2-dimethoxyethylamine. The reaction conditions often require the use of strong bases, solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2,2-dimethoxyethyl)-5-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the removal of the chlorine or trifluoromethyl groups.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Medicinal Chemistry

- Anticancer Activity : The compound's structure allows it to interact with biological targets involved in cancer pathways. Research indicates that pyridine derivatives can exhibit cytotoxic effects against various cancer cell lines. Studies have shown that compounds similar to 3-chloro-N-(2,2-dimethoxyethyl)-5-(trifluoromethyl)pyridin-2-amine can inhibit tumor growth by targeting specific enzymes or receptors involved in cell proliferation .

- Antimicrobial Properties : The presence of the trifluoromethyl group is known to enhance the antimicrobial activity of various compounds. Preliminary studies suggest that this compound may possess antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents .

Materials Science

- Ligand Development : In coordination chemistry, derivatives of pyridine are often used as ligands in metal complexes due to their ability to coordinate with metal ions. The synthesis of new ligands based on this compound could lead to advancements in catalysis and materials development .

- Polymer Chemistry : The compound can be utilized as a building block in polymer synthesis, particularly in creating functionalized polymers that exhibit unique thermal or mechanical properties. Its incorporation into polymer matrices may enhance properties such as solubility and thermal stability .

Environmental Studies

- Pollutant Degradation : Research into the degradation of environmental pollutants has identified pyridine derivatives as potential agents for catalyzing the breakdown of harmful substances in soil and water systems. The effectiveness of this compound in these processes remains an area for further investigation .

Case Study 1: Anticancer Activity

A study published in Molecular Pharmacology explored the effects of pyridine derivatives on cancer cell lines. It was found that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cells through apoptosis induction mechanisms .

Case Study 2: Ligand Synthesis

Research conducted at a university laboratory focused on synthesizing new ligands from 5-trifluoromethylpyridine derivatives for use in palladium-catalyzed reactions. The study demonstrated that incorporating the compound into ligand frameworks improved reaction yields significantly compared to traditional ligands .

Mechanism of Action

The mechanism of action of 3-chloro-N-(2,2-dimethoxyethyl)-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to its target, modulating its activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Analysis

Electronic and Steric Effects

Hydrogen Bonding and Solubility

- Thiolane Dioxo Derivative : The sulfone group acts as a strong hydrogen-bond acceptor, improving solubility in polar solvents (e.g., logP ~1.5) compared to the target compound (estimated logP ~2.1) .

- 3-Methylphenyl Variant : High lipophilicity (logP ~4.6) limits aqueous solubility, making it less suitable for formulations requiring high bioavailability .

Biological Activity

3-Chloro-N-(2,2-dimethoxyethyl)-5-(trifluoromethyl)pyridin-2-amine is a synthetic compound characterized by its unique chemical structure, which includes a pyridine ring substituted with chlorine, trifluoromethyl, and a dimethoxyethylamine group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals.

- IUPAC Name: this compound

- Molecular Formula: C10H12ClF3N2O2

- Molecular Weight: 284.66 g/mol

- CAS Number: 338406-44-3

Synthesis

The synthesis of this compound typically involves several steps:

- Trifluoromethylation of a pyridine derivative.

- Chlorination to introduce the chlorine substituent.

- Amination with 2,2-dimethoxyethylamine.

These reactions often require strong bases and specific solvents, such as dichloromethane or acetonitrile, along with catalysts like palladium or copper complexes .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration through cell membranes. Once inside the cell, it can bind to various enzymes or receptors, modulating their activity and leading to desired biological effects.

Antimicrobial and Anticancer Properties

Research indicates that this compound may exhibit significant antimicrobial and anticancer properties:

- Antimicrobial Activity: Preliminary studies suggest that it may inhibit the growth of certain bacterial strains and fungi, making it a candidate for further exploration in antimicrobial drug development.

- Anticancer Activity: In vitro assays have shown that it can affect cancer cell lines by inducing apoptosis or inhibiting proliferation. The exact pathways involved are still under investigation but may involve targeting specific kinases or other proteins involved in cancer progression .

Case Studies and Research Findings

A review of recent literature reveals several key findings regarding the biological activity of this compound:

- Inhibition of c-KIT Kinase: A related study identified compounds similar to this compound as potent inhibitors of c-KIT kinase, which is implicated in various cancers. These compounds demonstrated effective inhibition against both wild-type and drug-resistant mutants .

- Cell Viability Assays: In assays conducted on various cancer cell lines, the compound showed IC50 values in the nanomolar range, indicating strong potency against these cells .

- In Vivo Studies: Animal models have been utilized to assess the pharmacokinetic properties and therapeutic efficacy of related compounds. Results indicated favorable absorption and distribution profiles, suggesting potential for clinical application .

Comparative Biological Activity Table

Q & A

Q. What are the key structural features of 3-chloro-N-(2,2-dimethoxyethyl)-5-(trifluoromethyl)pyridin-2-amine as determined by X-ray crystallography?

Methodological Answer: Single-crystal X-ray diffraction reveals a pyridine core with a trifluoromethyl (-CF₃) group at position 5, a chlorine substituent at position 3, and a 2,2-dimethoxyethylamine group at position 2. Key findings include:

- Disorder in CF₃ Group : The fluorine atoms are disordered over two sites with a 0.683:0.317 occupancy ratio, requiring refinement with constrained geometry .

- Intramolecular Interactions : An acute N–H⋯Cl hydrogen bond stabilizes the molecular conformation (Table 1).

- Intermolecular Packing : Centrosymmetric dimers form via N–H⋯N hydrogen bonds (bond length: ~2.8 Å) .

Q. What synthetic routes are reported for this compound, and how can purity be optimized?

Methodological Answer: The compound is synthesized as an intermediate for fluazinam, a fungicide. Key steps include:

- Nucleophilic Substitution : Reacting 3-chloro-5-(trifluoromethyl)pyridin-2-amine with 2,2-dimethoxyethyl chloride under basic conditions .

- Purification : Recrystallization from ethanol/water yields white crystalline powder (melting point: 95–97.5°C) with ≥97% purity (GC assay) .

- Handling : Use inert atmosphere to prevent hydrolysis of the dimethoxyethyl group .

Advanced Research Questions

Q. How do intramolecular and intermolecular interactions influence stability and reactivity?

Methodological Answer:

- N–H⋯Cl Bonding : The intramolecular N–H⋯Cl interaction (2.5 Å) reduces conformational flexibility, potentially hindering nucleophilic attack at the pyridine nitrogen .

- Hydrogen-Bonded Dimers : Intermolecular N–H⋯N bonds (Table 1) enhance thermal stability, critical for agrochemical formulations. Use Hirshfeld surface analysis to quantify interaction contributions .

- CF₃ Disorder : Dynamic disorder may affect solubility; employ low-temperature crystallography (100 K) to reduce thermal motion artifacts .

Q. What methodologies are recommended for analyzing environmental degradation products in agrochemical research?

Methodological Answer: Fluazinam derivatives degrade into metabolites (e.g., AMPA, DAPA), which require monitoring due to regulatory thresholds .

- LC-MS/MS : Use C18 columns with methanol/water gradients and electrospray ionization (ESI) for detecting sulfamate conjugates.

- Isotope Labeling : Incorporate ¹³C/¹⁵N labels to track degradation pathways in soil/water systems .

- EPA Guidelines : Follow 40 CFR Part 180 for tolerance validation (e.g., 0.01 ppm in crops) .

Q. How can computational modeling predict biological target interactions?

Methodological Answer:

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding to fungal cytochrome bc₁ complex (target of fluazinam). The CF₃ group’s hydrophobicity enhances binding to quinone-binding pockets .

- QSAR Analysis : Correlate substituent electronegativity (Cl, CF₃) with fungicidal activity. Hammett constants (σₚ for Cl: +0.23) predict electron-withdrawing effects on pyridine reactivity .

- MD Simulations : Simulate solvation dynamics in lipid bilayers to assess membrane permeability .

Data Contradictions and Resolutions

- Melting Point Variation : reports 95–97.5°C for the title compound, while fluazinam (derivative) melts at 115–117°C . Confirm identity via NMR (¹⁹F signals at δ -60 ppm for CF₃) .

- Synthetic By-Products : notes Cl⋯Cl interactions (3.278 Å) in related pyridines; monitor for dimerization during scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.